potassium trifluoro(pent-4-en-1-yl)boranuide
Description
Potassium trifluoro(pent-4-en-1-yl)boranuide (CAS: 882871-23-0, MFCD20291906) is an organoboron compound with the molecular formula C₅H₈BF₃K and a molecular weight of 180.02 g/mol . Structurally, it consists of a pent-4-en-1-yl group (CH₂CH₂CH₂CH=CH₂) attached to a trifluoroborate anion ([BF₃]⁻), paired with a potassium counterion. The term "boranuide" follows IUPAC substitutive nomenclature for boron-centered anions .
This compound is classified as a potassium trifluoroborate (K[RBF₃]) salt, a family of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to boronic acids . The pent-4-en-1-yl substituent introduces an alkenyl moiety, which may enhance reactivity in transition-metal-catalyzed transformations, particularly in synthesizing alkenylated pharmaceuticals or agrochemicals .
Properties
CAS No. |
882871-23-0 |
|---|---|
Molecular Formula |
C5H9BF3K |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(pent-4-en-1-yl)boranuide can be synthesized through the reaction of pent-4-en-1-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the purification of the product through crystallization and filtration techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(pent-4-en-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include boronic acids, borane derivatives, and substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(pent-4-en-1-yl)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(pent-4-en-1-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a leaving group, facilitating the formation of new chemical bonds . The molecular pathways involved include the activation of boron centers, which can interact with electrophiles and nucleophiles in the reaction environment .
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
The reactivity and applications of potassium trifluoroborates depend on the electronic and steric properties of their organic substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Potassium Trifluoroborates
Key Research Findings
Reactivity in Cross-Coupling Reactions :
- Alkenyl trifluoroborates (e.g., pent-4-en-1-yl) exhibit higher reactivity in Pd-catalyzed couplings compared to aryl derivatives due to the electron-rich nature of the alkenyl group, facilitating oxidative addition .
- Aryl derivatives (e.g., 4-formylphenyl) are preferred for synthesizing biaryl architectures in pharmaceuticals, leveraging their stability and compatibility with diverse coupling partners .
Steric and Electronic Effects :
- Bulky substituents like 1-phenylethyl hinder coupling efficiency due to steric clashes during transmetallation, whereas linear alkenyl groups (pent-4-en-1-yl) minimize such issues .
- Hydroxyalkenyl derivatives (e.g., 4-hydroxybut-1-en-2-yl) enable hydrogen-bonding interactions, enhancing regioselectivity in asymmetric synthesis .
Stability and Handling: Potassium trifluoroborates with electron-withdrawing groups (e.g., 4-formylphenyl) are hygroscopic and require anhydrous storage, while alkenyl analogs (e.g., pent-4-en-1-yl) are more robust under ambient conditions . Bicyclic derivatives (e.g., 3-propylbicyclo[1.1.1]pentan-1-yl) exhibit unique strain-driven reactivity, enabling access to novel scaffolds in medicinal chemistry .
Safety Considerations :
- Compounds like potassium trifluoro(5-oxohexyl)boranuide (CAS: 329976-78-5) require stringent safety protocols due to undefined toxicity profiles, emphasizing the need for protective equipment and proper ventilation .
Biological Activity
Potassium trifluoro(pent-4-en-1-yl)boranuide, a specialized organoboron compound, has garnered attention for its unique chemical properties and potential biological applications. This article will explore the compound's biological activity, synthesis, and relevant studies that highlight its significance in various fields, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
Molecular Formula : CHBFK
Molecular Weight : 176.03 g/mol
CAS Number : 882871-23-0
The compound features a boron atom bonded to a trifluoromethyl group and an alkenyl moiety (pent-4-en-1-yl), which contributes to its reactivity in chemical transformations. The trifluoroborate structure enhances its solubility and reactivity, making it a valuable reagent in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves the reaction of boron trifluoride with pent-4-en-1-ol in the presence of potassium salts. This method is characterized by high yields and efficiency, allowing for the production of the compound suitable for further applications.
1. Reactivity and Applications in Organic Synthesis
This compound is primarily utilized as a coupling reagent in various organic reactions. Its unique structure allows it to participate in:
- Alkynylation Reactions : The compound can facilitate the formation of carbon-carbon bonds through alkynylation, which is crucial in synthesizing complex organic molecules.
- Cross-Coupling Reactions : It shows compatibility with various electrophiles and nucleophiles, making it versatile in synthetic pathways.
Case Study 1: Alkynylation Reactions
A study demonstrated that this compound could effectively promote alkynylation reactions under mild conditions. The compound was used to couple various electrophiles with terminal alkynes, resulting in high yields and selectivity. This reaction showcases its utility in synthesizing complex molecules relevant to pharmaceutical development.
Case Study 2: Kinase Inhibition
Research on related organoboron compounds has shown their potential as inhibitors of CDK7. For example, compounds designed with similar trifluoroborate structures were found to down-regulate CDK7 activity, leading to reduced cell proliferation in cancer models . This highlights a promising direction for future studies involving this compound.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Potassium Trifluoropropenylborate | CHBFK | Used in similar coupling reactions |
| Potassium Trifluorophenylborate | CHBFK | Known for high stability and reactivity |
| Potassium Trifluoro(2-propenyl)borate | CHBFK | Exhibits unique reactivity patterns |
The distinct alkenyl functionality of this compound sets it apart from other organoboron compounds, allowing for specific applications that are not possible with other derivatives.
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